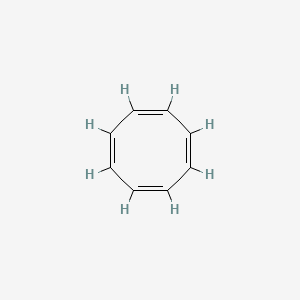

Cyclooctatetraene

Description

Structure

3D Structure

Properties

CAS No. |

629-20-9 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

cyclooctatetraene |

InChI |

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7? |

InChI Key |

KDUIUFJBNGTBMD-VXMYFEMYSA-N |

SMILES |

C1=CC=CC=CC=C1 |

Isomeric SMILES |

C1=C/C=C\C=C/C=C1 |

Canonical SMILES |

C1=CC=CC=CC=C1 |

boiling_point |

140.5 °C |

melting_point |

-4.7 °C |

Other CAS No. |

629-20-9 |

physical_description |

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber. Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS] |

Pictograms |

Flammable; Irritant; Health Hazard |

Synonyms |

1,3,5,7-cyclooctatetraene |

vapor_pressure |

7.8 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

The Landmark Synthesis of Cyclooctatetraene: A Technical Retrospective of Willstätter's Endeavor

Abstract

This technical whitepaper provides an in-depth analysis of Richard Willstätter's historic first synthesis of cyclooctatetraene, a landmark achievement in organic chemistry. Initially reported in 1905 and detailed in 1911, this multi-step synthesis from the alkaloid pseudopelletierine was a monumental undertaking that challenged the then-nascent theories of aromaticity. For decades, the synthesis was met with skepticism until its successful replication by Arthur C. Cope and his collaborators in 1947, which solidified Willstätter's legacy. This document serves as a technical guide for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental protocols, quantitative data from both Willstätter's original work and Cope's validation, and a logical breakdown of the synthetic pathway.

Introduction

The synthesis itself was a masterclass in classical organic chemistry, relying on the degradation of a complex natural product, pseudopelletierine, through a series of transformations, most notably the Hofmann elimination.[1] The arduous nature of the synthesis and the unexpected properties of the final product led to a period of controversy, with some chemists suggesting that Willstätter had instead synthesized styrene.[1] It was not until 1947 that Arthur C. Cope and his team meticulously replicated Willstätter's work, confirming the original findings and providing modern spectral characterization of the intermediates.[1]

This whitepaper revisits this pivotal synthesis, presenting the available quantitative data in a clear, comparative format and detailing the experimental procedures as described in the historical literature. Furthermore, logical diagrams are provided to illustrate the workflow and the challenges inherent in this classic synthesis.

Quantitative Data Summary

The following tables summarize the yields and physical properties of the key intermediates in Willstätter's synthesis of this compound, with comparative data from the 1948 replication by Cope and Overberger.

| Reaction Step | Intermediate | Willstätter (1911) Yield | Cope & Overberger (1948) Yield | Willstätter M.P. (°C) | Cope & Overberger M.P. (°C) |

| 1. Reduction of Pseudopelletierine | N-Methylgranatoline | - | 82% | 103-104 | 103-104 |

| 2. Dehydration | N-Methylgranatenine | - | 90% | - | - |

| 3. Exhaustive Methylation & Hofmann Elimination 1 | α-des-Dimethyl-N-methylgranatenine (Cycloöctadiene Derivative) | - | 80% | - | - |

| 4. Exhaustive Methylation & Hofmann Elimination 2 | Cycloöctatriene | - | 60% | - | - |

| 5. Exhaustive Methylation & Hofmann Elimination 3 | This compound | Low (overall 1-2%) | 25-30% | -27 | -7.5 to -7.0 |

Note: Willstätter's original publications did not always provide step-by-step yields, focusing more on the characterization of the final product. The overall yield of his 10-step process was reported to be between 1-2%. Cope and Overberger's work provides a more detailed quantitative account of the key stages.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from pseudopelletierine, based on the accounts of Willstätter and the later work of Cope and Overberger.

Step 1: Reduction of Pseudopelletierine to N-Methylgranatoline

-

Procedure: A solution of pseudopelletierine in absolute ethanol is treated with metallic sodium. The reaction is heated under reflux until all the sodium has reacted. After cooling, the reaction mixture is diluted with water and the ethanol is removed by distillation. The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ether). The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield crude N-methylgranatoline. The product can be further purified by recrystallization.

Step 2: Dehydration of N-Methylgranatoline to N-Methylgranatenine

-

Procedure: N-Methylgranatoline is heated with a dehydrating agent such as potassium bisulfate or concentrated sulfuric acid. The reaction mixture is heated to distill the N-methylgranatenine as it is formed. The distillate is then purified by fractional distillation under reduced pressure.

Key Transformation: The Hofmann Elimination (Repeated)

The core of Willstätter's synthesis lies in a series of Hofmann eliminations to systematically remove the nitrogen atom and introduce unsaturation into the eight-membered ring. This process is carried out in two stages for each elimination: exhaustive methylation to form the quaternary ammonium iodide, followed by treatment with silver oxide and heat to effect the elimination.

-

3.3.1. Exhaustive Methylation: The amine (N-methylgranatenine, and subsequent intermediates) is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an excess of methyl iodide. The reaction mixture is typically allowed to stand at room temperature or gently warmed to ensure complete formation of the quaternary ammonium iodide salt. The salt often precipitates from the solution and can be collected by filtration.

-

3.3.2. Hofmann Elimination: The quaternary ammonium iodide is suspended in water and treated with freshly prepared silver oxide (from silver nitrate and a base). The mixture is shaken vigorously to facilitate the exchange of the iodide ion for a hydroxide ion. The precipitated silver iodide is removed by filtration. The resulting aqueous solution of the quaternary ammonium hydroxide is then concentrated under reduced pressure and heated, often as a syrup, to induce the elimination reaction. The volatile olefin product is collected by distillation. This two-step process is repeated to achieve the desired degree of unsaturation.

Mandatory Visualizations

Experimental Workflow

Caption: The multi-step synthetic workflow for Willstätter's synthesis of this compound.

Logical Relationship: Challenges and Validation

Caption: Logical flow of the challenges and subsequent validation of Willstätter's synthesis.

Conclusion

Richard Willstätter's synthesis of this compound stands as a monumental achievement in the history of organic chemistry. Despite the initial controversy and the inherent difficulties of the multi-step degradation of a complex natural product, his work laid the foundation for a deeper understanding of aromaticity and the behavior of cyclic polyenes. The subsequent validation by Cope and Overberger not only solidified Willstätter's findings but also provided a more detailed quantitative analysis of this challenging synthetic route. This technical guide provides a comprehensive overview of this historic synthesis, offering valuable insights for modern chemists into the ingenuity and perseverance of early pioneers in the field. The detailed protocols and comparative data serve as a testament to the enduring significance of this landmark synthesis.

References

The Discovery and Early Characterization of Cyclooctatetraene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of cyclooctatetraene (COT) is a fascinating chapter in the history of organic chemistry, marking a pivotal moment in the understanding of aromaticity. Initially synthesized with the expectation of it being a larger analog of the archetypal aromatic compound, benzene, its surprising lack of aromatic character challenged and ultimately refined the theoretical framework of chemical bonding. This technical guide provides an in-depth exploration of the discovery, synthesis, and early characterization of this compound, with a focus on the core experimental work that defined its unique properties.

The Landmark Synthesis by Richard Willstätter

In 1905, Richard Willstätter embarked on the ambitious synthesis of the then-unknown this compound.[1][2] His multi-step synthesis, starting from the alkaloid pseudopelletierine, was a testament to the synthetic techniques of the era and laid the groundwork for the investigation of this intriguing molecule.

Experimental Protocol: Willstätter's Synthesis of this compound

The synthesis of this compound from pseudopelletierine involves a series of reactions, centrally featuring the Hofmann elimination to introduce unsaturation into the eight-membered ring. The overall process, while groundbreaking, was characterized by low yields.[1][3]

Step 1: Reduction of Pseudopelletierine to N-Methylgranatoline

-

Reactants: Pseudopelletierine, Sodium in ethanol.

-

Procedure: The ketone group of pseudopelletierine is reduced to a secondary alcohol, yielding N-methylgranatoline. This is a standard reduction of a cyclic ketone.

Step 2: Dehydration of N-Methylgranatoline

-

Reactants: N-Methylgranatoline, dehydrating agent (e.g., acid catalyst).

-

Procedure: The alcohol is dehydrated to form an alkene, introducing the first double bond into the bicyclic system.

Step 3 & 4: First Hofmann Elimination

-

Reactants: The product from Step 2, methyl iodide (CH₃I), followed by silver oxide (Ag₂O) and water.

-

Procedure: The tertiary amine is exhaustively methylated with methyl iodide to form a quaternary ammonium iodide salt. Subsequent treatment with silver oxide in water replaces the iodide with a hydroxide ion, which then acts as a base in a heated elimination reaction to open the nitrogen-containing ring and form a diene. This is a classic Hofmann elimination, which favors the formation of the least substituted alkene.

Step 5 & 6: Second Hofmann Elimination

-

Reactants: The product from the first Hofmann elimination, methyl iodide, followed by silver oxide and water.

-

Procedure: The remaining nitrogen atom undergoes a second Hofmann elimination sequence. This involves another round of exhaustive methylation and elimination with silver oxide to generate a triene.

Step 7 & 8: Introduction of the Fourth Double Bond

-

Reactants: The triene from the second Hofmann elimination, bromine, followed by dimethylamine, and then a final twofold Hofmann elimination.

-

Procedure: Bromination of the triene followed by nucleophilic substitution with dimethylamine introduces a new leaving group. A final twofold Hofmann elimination then yields this compound.

The landmark synthesis by Willstätter is depicted in the following workflow:

The Reppe Synthesis: A More Efficient Route

During World War II, Walter Reppe at BASF developed a more direct and higher-yielding synthesis of this compound from acetylene.[1][4] This method made COT more accessible for further study.

Experimental Protocol: Reppe's Synthesis of this compound

Reppe's synthesis is a catalytic cyclotetramerization of acetylene.

-

Reactants: Acetylene, nickel cyanide (Ni(CN)₂), calcium carbide (CaC₂).

-

Procedure: Acetylene is treated at high pressure with a warm mixture of nickel cyanide and calcium carbide.[1][2] The reaction is believed to proceed through the formation of a nickel-acetylene complex where four acetylene molecules coordinate to the nickel center and then cyclize.[4] Due to the explosive nature of acetylene under pressure, this reaction requires specialized high-pressure equipment.[4]

The following diagram illustrates the Reppe synthesis:

Early Characterization: Unraveling the Non-Aromatic Nature

Willstätter himself noted that the this compound he synthesized did not exhibit the expected aromatic stability.[1][2] This observation was later confirmed through a series of chemical and physical characterizations.

Chemical Reactivity Studies

Early chemical tests clearly distinguished this compound from benzene, indicating it behaved more like a typical polyene.

| Test | Observation with this compound | Comparison with Benzene | Implication |

| Catalytic Hydrogenation | Readily adds four moles of H₂ to form cyclooctane. | Hydrogenates under much more vigorous conditions. | Lack of aromatic stabilization energy. |

| Reaction with KMnO₄ | Rapidly decolorizes potassium permanganate solution. | Does not react under mild conditions. | Presence of reactive double bonds. |

| Reaction with Bromine | Instantly adds bromine. | Requires a Lewis acid catalyst for substitution. | Typical alkene reactivity. |

| Nitration | Forms a resinous material with nitric and sulfuric acids. | Undergoes electrophilic substitution to form nitrobenzene. | Ring is not stable to electrophilic attack. |

Structural Elucidation: A Non-Planar, Tub-Shaped Molecule

The definitive evidence for the structure of this compound came from electron and X-ray diffraction studies.

Early Electron Diffraction: Initial electron diffraction experiments on gaseous this compound were crucial in demonstrating its non-planar structure. These early studies, however, initially suggested that all carbon-carbon bond distances were identical.[2]

X-ray Crystallography by H. S. Kaufman: The definitive solid-state structure was determined by H. S. Kaufman using X-ray diffraction. This work provided clear evidence for a non-planar, "tub-shaped" conformation with alternating single and double bonds.

| Parameter | Value | Source |

| Molecular Geometry | Non-planar, tub-shaped | X-ray Diffraction |

| C=C Bond Length | ~1.34 Å | X-ray Diffraction |

| C-C Bond Length | ~1.54 Å | X-ray Diffraction |

| C=C-C Bond Angle | ~125° | X-ray Diffraction |

The logical workflow for the structural elucidation is shown below:

Conclusion

The discovery and early characterization of this compound represent a significant milestone in organic chemistry. The pioneering synthetic work of Willstätter and the subsequent, more efficient method developed by Reppe provided the material necessary for detailed investigation. The unexpected non-aromaticity of this compound, established through chemical reactivity studies and definitively confirmed by X-ray crystallography, compelled a deeper understanding of the criteria for aromaticity, leading to the formulation of Hückel's rule. This early work on this compound continues to be a cornerstone in the education of chemists and serves as a powerful example of the interplay between synthesis, experimentation, and theoretical advancement.

References

The Reppe Synthesis of Cyclooctatetraene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclooctatetraene (COT), a fascinating eight-membered, non-aromatic cyclic polyolefin, has been a subject of significant interest in organic chemistry. Among the various synthetic routes, the one-step synthesis developed by Walter Reppe and his colleagues at BASF in the 1940s stands out for its efficiency and industrial significance.[1] This high-pressure, nickel-catalyzed cyclotetramerization of acetylene provides a direct and high-yielding pathway to COT, a valuable precursor in organic synthesis and organometallic chemistry. This technical guide provides an in-depth exploration of the core mechanism of the Reppe synthesis, detailed experimental protocols, and quantitative data for researchers and professionals in the chemical and pharmaceutical sciences.

Core Mechanism of the Reppe Synthesis

The Reppe synthesis of this compound is a landmark example of transition metal-catalyzed organic synthesis. The reaction involves the tetramerization of acetylene in the presence of a nickel catalyst under elevated pressure and temperature.[1] The currently accepted mechanism, supported by experimental evidence and density functional theory (DFT) studies, proceeds through a series of well-defined steps involving key organonickel intermediates.

At the heart of the catalytic cycle is a low-valent nickel species, typically generated in situ from a nickel(II) salt. The key mechanistic steps are as follows:

-

Ligand Exchange and Acetylene Coordination: The catalytic cycle begins with the coordination of two acetylene molecules to the nickel center, displacing other ligands.

-

Oxidative Coupling to form a Nickelacyclopentadiene: The two coordinated acetylene molecules undergo oxidative coupling to form a five-membered nickelacyclopentadiene intermediate. This is a critical step in the formation of the eight-membered ring.

-

Coordination and Insertion of a Third Acetylene Molecule: A third acetylene molecule coordinates to the nickel center and subsequently inserts into one of the nickel-carbon bonds of the nickelacyclopentadiene ring, forming a seven-membered nickelacycloheptatriene intermediate.

-

Coordination and Insertion of a Fourth Acetylene Molecule: A fourth acetylene molecule coordinates to the nickel center.

-

Reductive Elimination and Product Release: The final step involves the reductive elimination from the nickel center to form the this compound product and regenerate the active nickel catalyst, which can then re-enter the catalytic cycle.

Quantitative Data

The Reppe synthesis is notable for its high efficiency, with reported yields of this compound reaching up to 90%.[1] The reaction conditions, however, play a crucial role in determining the overall yield and selectivity. The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value | Reference |

| Catalyst | Nickel(II) cyanide | [1] |

| Co-catalyst | Calcium carbide | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | 80-120 °C | |

| Acetylene Pressure | 15-25 atm | |

| Yield | 80-90% | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the Reppe synthesis of this compound, based on available literature. Caution: This reaction involves the use of acetylene gas under high pressure and should only be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety precautions.

Materials and Equipment

-

High-Pressure Autoclave (Stirred Reactor): Capable of withstanding pressures up to 50 atm and temperatures up to 150 °C. The reactor should be equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.

-

Acetylene Gas Cylinder: With a pressure regulator.

-

Nickel(II) cyanide (Ni(CN)₂): Catalyst.

-

Calcium carbide (CaC₂): Co-catalyst and in-situ source of acetylene.

-

Tetrahydrofuran (THF): Anhydrous.

-

Standard laboratory glassware for product workup and purification.

-

Inert gas supply (Nitrogen or Argon) .

Catalyst Preparation

In some variations of the procedure, the active catalyst is prepared in situ. The use of calcium carbide serves a dual purpose: it acts as a reducing agent to generate the active Ni(0) species and as a safe, slow-release source of acetylene upon reaction with trace amounts of water that may be present or added.

Synthesis Procedure

-

Reactor Setup: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

-

Charging the Reactor: The reactor is charged with anhydrous THF, nickel(II) cyanide, and calcium carbide under an inert atmosphere.

-

Sealing and Purging: The reactor is securely sealed and purged several times with low-pressure acetylene to remove any residual air.

-

Pressurization and Heating: The reactor is pressurized with acetylene to the desired pressure (e.g., 15-20 atm). The stirring is initiated, and the reactor is heated to the reaction temperature (e.g., 80-100 °C).

-

Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as acetylene is consumed. The pressure is maintained within the desired range by periodically introducing more acetylene.

-

Cooling and Depressurization: After the reaction is complete (typically several hours, as indicated by the cessation of acetylene uptake), the reactor is cooled to room temperature. The excess acetylene is carefully vented to a safe location.

-

Product Isolation and Purification: The reaction mixture is filtered to remove the catalyst and any solid byproducts. The filtrate, containing the this compound, is then purified by distillation. The product is a pale yellow liquid.

Conclusion

The Reppe synthesis of this compound remains a powerful and historically significant method for the construction of this unique eight-membered ring system. A thorough understanding of its mechanism, reaction parameters, and experimental protocols is essential for its safe and efficient application in both academic research and industrial settings. The insights provided in this technical guide are intended to equip researchers and drug development professionals with the foundational knowledge to explore the rich chemistry of this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Structure and Bonding in Cyclooctatetraene

Abstract

This compound (COT), the eight-membered annulene, has been a subject of extensive research and historical debate due to its unique electronic structure and chemical properties, which diverge significantly from those of its smaller aromatic counterpart, benzene. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this compound. It covers the molecule's non-planar geometry, the theoretical basis for its lack of aromaticity, and detailed summaries of the experimental evidence that has shaped our current understanding. Key quantitative data are presented in tabular format, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this archetypal non-aromatic system.

Introduction: The Benzene Analogue That Wasn't

First synthesized by Richard Willstätter in 1911, 1,3,5,7-cyclooctatetraene (COT) was initially expected to exhibit aromatic properties similar to benzene, given its cyclic and fully conjugated structure. However, early studies quickly revealed that COT does not undergo the substitution reactions characteristic of aromatic compounds; instead, it reacts like a typical alkene through addition and oxidation. This discrepancy launched a long-standing investigation into why COT, with its 8 π-electrons, fails to achieve aromatic stabilization.

According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic only if it possesses (4n + 2) π-electrons. Conversely, systems with 4n π-electrons are predicted to be antiaromatic, a state of significant electronic destabilization. This compound, with 8 π-electrons (a 4n system where n=2), would be antiaromatic if it were planar. To avoid this high-energy state, the molecule forgoes planarity, adopting a non-aromatic "tub" shaped conformation. This guide delves into the structural and electronic details that define this fascinating molecule.

Molecular Geometry and Conformation

Experimental evidence from X-ray and electron diffraction has definitively shown that in its ground state, this compound is non-planar. It adopts a tub-shaped conformation with D₂d symmetry. This geometry allows the molecule to relieve the angle strain that would be present in a planar octagon (internal angles of 135° vs. the ideal 120° for sp² hybridized carbons) and, more importantly, to avoid the electronic destabilization of antiaromaticity.

The tub conformation results in a system of four isolated π-bonds rather than a delocalized system. This is reflected in the distinct, alternating carbon-carbon single and double bond lengths. The planar forms of COT, with D₄h (alternating bonds) and D₈h (equalized bonds) symmetries, are not ground states but are understood to be transition states for conformational dynamics like ring inversion and bond shifting.

Quantitative Structural Data

High-precision measurements from techniques like femtosecond rotational coherence spectroscopy have provided accurate structural parameters for the D₂d ground state of COT.

Table 1: Structural Parameters of this compound (D₂d Ground State)

| Parameter | Value | Reference(s) |

| Symmetry Point Group | D₂d | |

| C=C Bond Length | 133.7 ± 0.1 pm | |

| C-C Bond Length | 147.0 ± 0.05 pm | |

| C-H Bond Length | 107.9 ± 0.1 pm | |

| C=C-C Bond Angle | 126.1° | |

| C=C-H Bond Angle | 117.6° |

Electronic Structure and Bonding

Hückel's Rule and Antiaromaticity

The concept of aromaticity is governed by Hückel's rule, which requires a molecule to be planar, cyclic, fully conjugated, and possess (4n + 2) π-electrons. This compound meets the cyclic and conjugated criteria but fails on two counts in its ground state: it is not planar, and it possesses 8 π-electrons, which fits the 4n rule for antiaromaticity. The logical progression from its electronic count to its observed structure is a classic example of a molecule avoiding electronic destabilization.

Molecular Orbital (MO) Theory

Molecular orbital theory provides a powerful explanation for the instability of planar COT. For a planar, D₈h symmetric ring, the eight p-orbitals combine to form eight π molecular orbitals. When these MOs are filled with the 8 π-electrons, the highest occupied molecular orbitals (HOMOs) are a pair of degenerate, non-bonding orbitals, each occupied by a single electron. According to Hund's rule, this configuration would result in a triplet ground state, characteristic of a highly reactive diradical. This unfavorable electronic arrangement is a primary driving force for the molecule to distort from planarity, breaking the π-conjugation, which lifts the degeneracy and leads to a more stable, closed-shell singlet state with localized double bonds.

The Non-Aromaticity of Cyclooctatetraene: A Technical Guide to Hückel's Rule and Experimental Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatetraene (COT), a cyclic hydrocarbon with the formula C₈H₈, presents a fascinating case study in the principles of aromaticity. Despite possessing a cyclic, conjugated system of π-electrons, it starkly deviates from the stability and reactivity characteristic of aromatic compounds like benzene. This in-depth technical guide elucidates the non-aromatic nature of this compound by applying Hückel's rule and examining the wealth of experimental evidence. Through a detailed analysis of its molecular geometry, thermodynamic stability, and spectroscopic properties, we provide a comprehensive explanation for its classification as a non-aromatic polyene. This guide is intended to serve as a core resource for researchers and professionals in chemistry and drug development who rely on a nuanced understanding of molecular structure and reactivity.

Introduction to Aromaticity and Hückel's Rule

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The foundational theoretical framework for predicting aromaticity is Hückel's rule, which states that for a cyclic, planar molecule to be aromatic, it must possess a continuous ring of p-orbitals and have 4n+2 π-electrons , where 'n' is a non-negative integer (i.e., 2, 6, 10, 14... π-electrons).

Conversely, a cyclic, planar molecule with a continuous ring of p-orbitals and 4n π-electrons (i.e., 4, 8, 12... π-electrons) is termed anti-aromatic and is characterized by significant destabilization. Molecules that fail to meet the criteria of being cyclic and planar, or do not have a continuous ring of p-orbitals, are classified as non-aromatic .

This compound, with its eight π-electrons, would be predicted to be anti-aromatic if it were planar. However, as the experimental data will demonstrate, it adopts a non-planar conformation to avoid this destabilization, rendering it non-aromatic.

The Logical Framework for Classifying this compound

The determination of this compound's non-aromaticity follows a clear logical progression based on the criteria for aromaticity.

Caption: Logical workflow for determining the aromaticity of this compound.

Molecular Orbital Theory Perspective

Molecular orbital (MO) theory provides a more profound understanding of the electronic destabilization of a hypothetical planar this compound. The π molecular orbitals of a cyclic conjugated system can be predicted using the Frost circle mnemonic. For an eight-membered ring, this method predicts a non-bonding energy level occupied by two unpaired electrons, characteristic of a diradical and indicative of high reactivity and instability.

Caption: Molecular orbital energy levels for a hypothetical planar this compound.

This diradical nature predicted for the planar form explains why this compound distorts into a non-planar "tub" conformation. By breaking the continuous overlap of p-orbitals, the molecule behaves like a series of isolated double bonds, which is energetically more favorable than being anti-aromatic.

Quantitative Experimental Evidence

A substantial body of experimental data corroborates the non-aromatic nature of this compound. The following tables summarize key quantitative findings in comparison to the aromatic benchmark, benzene, and a simple alkene, cyclohexene.

Geometric Parameters

X-ray crystallography reveals a non-planar structure with distinct single and double bonds, unlike the uniform bond lengths in benzene.

| Parameter | This compound | Benzene | Cyclohexene |

| Molecular Geometry | Non-planar (Tub-shaped) | Planar | Non-planar (Half-chair) |

| C-C Bond Lengths (Å) | ~1.47 (single), ~1.34 (double)[1] | 1.39 | ~1.54 (single), ~1.34 (double) |

| C=C-C Bond Angle | ~126.1°[2] | 120° | ~123° (sp²) |

Thermodynamic Stability

The heat of hydrogenation provides a direct measure of a molecule's thermodynamic stability. Aromatic compounds have a significantly lower heat of hydrogenation than expected due to their resonance stabilization. This compound, however, shows no such stabilization.

| Compound | Experimental Heat of Hydrogenation (kJ/mol) | Theoretical Heat of Hydrogenation (kJ/mol) | Difference (kJ/mol) |

| Benzene | -208 | -360 (for 3x cyclohexene) | +152 (Aromatic Stabilization) |

| This compound | -410 | -488 (for 4x cyclooctene) | ~ +78 (Slight Destabilization/Strain) |

| Cyclohexene | -120 | -120 | 0 |

Spectroscopic Data (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons. The chemical shifts of protons attached to aromatic rings are significantly downfield due to the diamagnetic ring current. The protons on this compound resonate in the typical alkene region.

| Compound | Proton Type | ¹H NMR Chemical Shift (ppm) |

| This compound | Vinylic | ~5.78[3] |

| Benzene | Aromatic | ~7.33[3] |

| Cyclohexene | Vinylic | ~5.6 |

Detailed Experimental Protocols

The following sections outline the methodologies for the key experiments used to characterize the non-aromaticity of this compound.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and the bond lengths and angles within a crystal of this compound.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a supersaturated solution by slow evaporation of the solvent or by slow cooling. For air-sensitive compounds, crystallization is performed under an inert atmosphere.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For air-sensitive crystals, this is done under a layer of viscous oil to prevent degradation.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. The intensities and positions of the diffracted beams are recorded by a detector.

-

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to achieve the best fit with the experimental diffraction data.

Bomb Calorimetry (Heat of Hydrogenation)

Objective: To measure the heat released during the complete combustion of this compound, from which the enthalpy of formation and, by comparison with theoretical values, the stabilization or destabilization energy can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of the compound (typically pressed into a pellet) is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb". A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature of the water is precisely monitored and recorded over time until it reaches a maximum and begins to cool.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To measure the chemical shifts of the protons in this compound to determine their electronic environment and infer the presence or absence of an aromatic ring current.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, typically tetramethylsilane (TMS), is added. The solution is placed in a thin glass NMR tube.

-

Instrument Setup: The NMR tube is placed in the probe of the NMR spectrometer, which is situated within a strong magnetic field. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H for proton NMR).

-

Data Acquisition: The sample is subjected to a short, intense pulse of radiofrequency radiation. This pulse excites the nuclei, and as they relax back to their ground state, they emit a signal that is detected by the instrument. This process is repeated multiple times to improve the signal-to-noise ratio.

-

Data Processing and Analysis: The detected signal (a free induction decay, FID) is converted into a spectrum using a Fourier transform. The resulting spectrum displays peaks corresponding to the different types of protons in the molecule. The chemical shift of each peak is measured relative to the TMS reference signal.

Conclusion

References

Conformational Dynamics of Cyclooctatetraene's Tub Structure: A Technical Guide

Abstract

Cyclooctatetraene (COT), a cyclic hydrocarbon with the formula C₈H₈, presents a fascinating case study in conformational analysis. Despite its alternating single and double bonds, COT is non-aromatic, adopting a non-planar "tub" conformation to escape the destabilizing effects of antiaromaticity.[1][2] This guide provides an in-depth technical exploration of the conformational landscape of this compound's tub structure, tailored for researchers, scientists, and professionals in drug development. It delves into the energetic and geometric parameters of its stable and transition states, outlines the key experimental and computational methodologies used for its characterization, and presents visual representations of its dynamic processes.

Introduction: The Non-Aromatic Nature of this compound

This compound, with its eight π-electrons, would be antiaromatic if it were planar, according to Hückel's rule.[1] This antiaromaticity would lead to significant destabilization. To avoid this, the molecule adopts a non-planar, tub-shaped conformation with D₂d symmetry.[1][2] This conformation prevents the continuous overlap of p-orbitals, thereby breaking the conjugation and imparting polyene-like character to the molecule.[1][2] The tub structure is in a dynamic equilibrium, undergoing two primary conformational processes: ring inversion and bond shifting. Understanding these dynamic processes is crucial for comprehending its reactivity and its interactions in various chemical systems.

Geometry and Energetics of this compound Conformations

The conformational landscape of this compound is characterized by its stable tub conformation and the transition states for ring inversion and bond shifting. The key geometric parameters and energy barriers have been determined through a combination of experimental techniques and computational studies.

Quantitative Data

The following tables summarize the key geometric and energetic parameters associated with the conformational analysis of this compound.

| Parameter | D₂d (Tub) | D₄h (Transition State) | D₈h (Transition State) | Reference(s) |

| Symmetry Point Group | D₂d | D₄h | D₈h | [1][3] |

| C=C Bond Length (Å) | 1.33 - 1.344 | 1.363 | 1.408 | [4] |

| C-C Bond Length (Å) | 1.46 - 1.473 | 1.463 | 1.408 | [4] |

| C=C-C Angle (°) | 126.1 | - | - | [1] |

| C=C-H Angle (°) | 117.6 | - | - | [1] |

Table 1: Geometric Parameters of this compound Conformations.

| Process | Activation Energy (kcal/mol) | Experimental Method | Reference(s) |

| Ring Inversion | 10-14 | Dynamic NMR | [5] |

| Bond Shifting | 10.62 | Dynamic NMR | [6] |

Table 2: Experimental Energy Barriers for Conformational Processes.

Experimental Protocols

The conformational dynamics of this compound are primarily investigated using dynamic NMR spectroscopy and X-ray crystallography, particularly for its derivatives and metal complexes.

Dynamic NMR Spectroscopy for Studying Fluxional Processes

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for quantifying the rates of intramolecular processes that occur on the NMR timescale, such as the ring inversion and bond shifting in COT.[7]

Methodology:

-

Sample Preparation: A solution of this compound or a derivative is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) in a standard 5 mm NMR tube. The concentration is typically in the range of 10-50 mM. For air-sensitive compounds, the sample is prepared in an inert atmosphere (e.g., a glovebox).

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The probe is tuned to the nucleus of interest (typically ¹H or ¹³C).

-

Variable Temperature (VT) Experiments: A series of NMR spectra are acquired over a wide range of temperatures. The temperature is carefully calibrated and controlled.

-

Low Temperature (Slow Exchange Limit): At a sufficiently low temperature, the conformational exchange is slow on the NMR timescale, and separate signals for the non-equivalent nuclei in the tub conformation are observed.

-

Coalescence Temperature (T_c): As the temperature is increased, the rate of exchange increases, causing the distinct signals to broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature.

-

High Temperature (Fast Exchange Limit): At higher temperatures, the exchange becomes very rapid, and a single, time-averaged, sharp signal is observed.

-

-

Lineshape Analysis: The rate constants (k) for the exchange process at different temperatures are determined by a complete lineshape analysis of the temperature-dependent spectra. This involves fitting the experimental spectra to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange.[8]

-

Data Analysis: The activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational process are then determined by plotting ln(k/T) versus 1/T (Eyring plot).

Single-Crystal X-ray Diffraction of this compound Derivatives

Since this compound is a liquid at room temperature, X-ray crystallography is typically performed on its solid derivatives or metal complexes to obtain precise structural information in the crystalline state.

Methodology:

-

Crystallization: High-quality single crystals are grown using various techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[9]

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[9] For air-sensitive compounds, all crystallization procedures are carried out under an inert atmosphere.[10]

-

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11] For air- or moisture-sensitive crystals, they are coated with a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice as it is rotated.[1] A detector records the positions and intensities of the diffracted X-ray beams.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

-

Computational Methodologies

Computational chemistry plays a vital role in complementing experimental data and providing detailed insights into the energetics and electronic structures of the different conformations of this compound.

Methodology:

-

Choice of Method:

-

Density Functional Theory (DFT): This is a widely used method for geometry optimizations and energy calculations of the ground state and transition states. The B3LYP functional is a common choice for organic molecules.[12][13]

-

Complete Active Space Self-Consistent Field (CASSCF): This multi-reference method is necessary for describing the electronic structure of the D₈h transition state, which has significant diradical character.[3]

-

-

Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. Common choices for organic molecules include Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p).[14][15]

-

Geometry Optimization: The geometries of the stable tub conformation (D₂d) and the planar transition states (D₄h and D₈h) are optimized to find the stationary points on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points.

-

A minimum energy structure (like the D₂d tub) will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the reactant and product.

-

-

Energy Calculations: Single-point energy calculations are performed at the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy differences between the conformers and the transition states, thus determining the activation barriers for ring inversion and bond shifting.

Visualizing Conformational Pathways and Workflows

Visual representations are essential for understanding the complex conformational dynamics and the methodologies used to study them.

Caption: Conformational interconversion pathway of this compound.

Caption: Workflow for conformational analysis of this compound.

Conclusion

The tub-shaped conformation of this compound is a direct consequence of its electronic structure, providing a classic example of how molecules distort to avoid antiaromaticity. The dynamic interplay between ring inversion and bond shifting defines its chemical behavior. A comprehensive understanding of these processes, achieved through a synergistic application of dynamic NMR spectroscopy, X-ray crystallography, and computational chemistry, is essential for predicting its reactivity and for the rational design of molecules incorporating the this compound motif in fields such as materials science and drug development. This guide has provided a detailed overview of the key concepts, quantitative data, and methodologies central to the conformational analysis of this fascinating molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Aromaticity reversals and their effect on bonding in the low-lying electronic states of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04394C [pubs.rsc.org]

- 4. Stabilizing a different this compound stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. Fluxional molecule - Wikipedia [en.wikipedia.org]

- 8. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Valence Isomerization and Dynamic Equilibria in Cyclooctatetraene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclooctatetraene (COT), a fascinating eight-membered carbocycle with alternating double bonds, serves as a cornerstone in the study of dynamic chemical processes. Far from being a static entity, COT exists in a state of continuous flux, undergoing rapid conformational changes and constitutional isomerizations. This technical guide provides a comprehensive overview of the valence isomerization and dynamic equilibria inherent to this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in their understanding and application of this unique molecule.

The Dynamic Nature of this compound

First synthesized in 1911, this compound is a non-aromatic molecule, a fact attributed to its non-planar "tub" conformation which prevents the continuous overlap of p-orbitals required for aromaticity. This tub-shaped structure (D2d symmetry) is the ground state of the molecule and is in dynamic equilibrium with several other forms, including planar transition states and a key valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. These equilibria are fundamental to the reactivity and spectroscopic properties of COT.

The primary dynamic processes of this compound are:

-

Ring Inversion: The interconversion between two equivalent tub conformations. This process occurs through a planar, bond-alternating transition state with D4h symmetry.

-

Bond Shifting: The permutation of single and double bonds within the eight-membered ring. This proceeds through a higher-energy, planar transition state with D8h symmetry where all carbon-carbon bonds are of equal length.

-

Valence Isomerization: An electrocyclic reaction that establishes an equilibrium between the monocyclic this compound and its bicyclic isomer, bicyclo[4.2.0]octa-2,4,7-triene.

These dynamic processes are depicted in the following logical diagram:

Quantitative Energetics of Isomerization

The dynamic behavior of this compound is governed by the energy barriers between its various forms. These have been extensively studied by both experimental and computational methods. The following tables summarize the key quantitative data.

| Process | Transition State Symmetry | Experimental Activation Energy (kcal/mol) | Computational Activation Energy (kcal/mol) |

| Ring Inversion | D4h | 10 - 13[1] | 10 - 14[2] |

| Bond Shifting | D8h | 12 - 17 | 12 - 18[2] |

Table 1: Energy Barriers for Conformational Dynamics of this compound.

| Equilibrium | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Equilibrium Constant (Keq) | Temperature (°C) |

| COT ⇌ Bicyclo[4.2.0]octa-2,4,7-triene | 5.5 ± 0.6 | -4.3 ± 0.7 | >100 (in favor of COT) | 102 |

Table 2: Thermodynamic Parameters for the Valence Isomerization of this compound.[3]

Experimental Protocols

The study of the dynamic processes in this compound relies on a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of Bicyclo[4.2.0]octa-2,4,7-triene

The bicyclic valence isomer of COT can be synthesized and studied at low temperatures. A common method involves the debromination of a this compound dibromide precursor.

Protocol:

-

Bromination of this compound: To a solution of this compound (1.0 g, 9.6 mmol) in carbon tetrachloride (20 mL) at 0 °C, a solution of bromine (1.53 g, 9.6 mmol) in carbon tetrachloride (10 mL) is added dropwise with stirring. The reaction mixture is stirred for 1 hour at 0 °C, after which the solvent is removed under reduced pressure to yield the crude this compound dibromide.

-

Debromination: The crude dibromide is dissolved in anhydrous ether (50 mL) and cooled to -78 °C. Activated zinc dust (1.25 g, 19.2 mmol) is added in one portion with vigorous stirring. The reaction mixture is stirred at -78 °C for 2 hours.

-

Workup and Isolation: The reaction mixture is filtered cold to remove excess zinc and zinc salts. The filtrate is concentrated at low temperature (< 0 °C) under reduced pressure.

-

Purification: The crude product can be purified by low-temperature chromatography on silica gel using a non-polar eluent (e.g., pentane) to afford bicyclo[4.2.0]octa-2,4,7-triene as a colorless liquid.

-

Characterization: The product should be characterized by 1H and 13C NMR spectroscopy at low temperature to prevent rapid isomerization back to this compound.

Dynamic NMR Spectroscopy for Kinetic Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the rates of the conformational changes in COT. By monitoring the temperature-dependent changes in the NMR lineshapes, the activation parameters for ring inversion and bond shifting can be determined.

The following diagram illustrates a typical workflow for a DNMR experiment:

Detailed Protocol:

-

Sample Preparation: A solution of this compound (approx. 10-20 mg) is prepared in a suitable deuterated solvent mixture that remains liquid at low temperatures (e.g., a mixture of CS2 and CD2Cl2). The solution is transferred to a 5 mm NMR tube and degassed by several freeze-pump-thaw cycles before being flame-sealed under vacuum.

-

NMR Data Acquisition: 1H or 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit. Spectra are acquired at a series of temperatures, starting from a low temperature where the exchange is slow on the NMR timescale (separate signals for different protons/carbons) and gradually increasing to a temperature where the exchange is fast (averaged signals). Careful temperature calibration is crucial.

-

Lineshape Analysis: The experimental spectra at different temperatures are simulated using a suitable DNMR analysis software package. The simulation is based on the Bloch equations modified for chemical exchange. The rate constant (k) for the exchange process is varied at each temperature until the simulated spectrum matches the experimental spectrum.

-

Kinetic Analysis: The rate constants obtained at different temperatures are used to construct an Eyring plot (a plot of ln(k/T) versus 1/T). From the slope and intercept of this plot, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) are determined. The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation ΔG‡ = ΔH‡ - TΔS‡.

Computational Chemistry Methods

Computational chemistry, particularly density functional theory (DFT), is an indispensable tool for investigating the potential energy surface of this compound and its isomers.

The following diagram outlines a typical computational workflow:

Protocol:

-

Structure Building: Initial 3D coordinates for the tub conformation of COT, bicyclo[4.2.0]octa-2,4,7-triene, and the planar transition states (D4h and D8h) are generated using a molecular modeling program.

-

Geometry Optimization: The geometries of all structures are optimized using a suitable level of theory, for example, the B3LYP functional with the 6-31G* basis set. This process finds the lowest energy structure for each species.

-

Frequency Calculations: To characterize the optimized structures as either minima on the potential energy surface (no imaginary frequencies) or transition states (one imaginary frequency), vibrational frequency calculations are performed at the same level of theory.

-

Transition State Verification: For the transition state structures, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the transition state connects the desired reactants and products (e.g., the two tub conformations for the ring inversion).

-

Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., a larger basis set) can be performed on the optimized geometries to obtain more accurate relative energies and activation barriers.

Conclusion

The valence isomerization and dynamic equilibria of this compound represent a rich area of study in physical organic chemistry. The interplay between its different conformations and its valence isomer is a clear demonstration of the dynamic nature of molecules. A thorough understanding of these processes, facilitated by the experimental and computational methods outlined in this guide, is crucial for harnessing the unique reactivity of this compound in various applications, including as a ligand in organometallic chemistry and as a building block in the synthesis of complex organic molecules. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Fundamental Photochemical and Thermal Reactivity of Cyclooctatetraene (COT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclooctatetraene (COT), the[1]annulene, is a cornerstone molecule in the study of theoretical and synthetic organic chemistry. Unlike its aromatic smaller cousin, benzene, COT is a non-planar, tub-shaped polyene that exhibits a rich and complex array of thermal and photochemical reactivities.[2] This behavior stems from its ability to readily interconvert between various valence isomers and electronic states, making it a versatile building block in synthesis and a molecule of significant theoretical interest. For drug development professionals, COT derivatives have emerged as important scaffolds, acting as bioisosteres for phenyl rings to modulate the electronic and steric properties of bioactive molecules.[3][4] This guide provides a detailed exploration of the core photochemical and thermal transformations of COT, presenting key quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to support advanced research and development.

Photochemical Reactivity of this compound

Upon absorption of ultraviolet light, COT is promoted to an electronically excited state, unlocking a variety of reaction pathways that are inaccessible under thermal conditions. The primary photochemical processes involve intramolecular rearrangements to form strained valence isomers.[5] The journey begins with excitation from the ground state (S₀) to the optically allowed S₂ state, followed by rapid, non-radiative decay to the S₁ state. From this S₁ state, the molecule navigates through two key conical intersections that dictate the final product distribution.[6][7][8]

Key Photochemical Transformations

The principal photochemical reactions of COT include:

-

Formation of Semibullvalene (SBV): A polycyclic cage-like isomer formed via a deep-seated rearrangement. This reaction is a classic example of a complex photochemical transformation.

-

Valence Isomerization to Bicyclo[4.2.0]octa-2,4,7-triene (BOT): An electrocyclic ring closure that forms a fused ring system.[2]

-

Double Bond Shifting (DBS): A degenerate rearrangement where single and double bonds within the COT ring exchange positions.[5]

-

cis → trans Isomerization: Formation of a highly strained and transient (Z,Z,Z,E)-cyclooctatetraene intermediate.[7]

These reactions are governed by the molecule's trajectory on the excited-state potential energy surface. A higher-energy conical intersection (CI_st) featuring a triangular kink in the carbon chain typically leads to cyclopropanation products like semibullvalene.[6][7] A lower-energy, boat-shaped conical intersection (CI_b) is the gateway to double-bond shifting.[6][7][8]

Quantitative Photochemical Data

The efficiency of photochemical reactions is measured by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. While precise quantum yields for unsubstituted COT are highly dependent on experimental conditions (e.g., wavelength, solvent, temperature), studies on derivatives provide insight into the efficiencies of these transformations.

| Photochemical Reaction | Product | Quantum Yield (Φ) | Conditions/Notes |

| Benzobicyclo[4.2.0]octa-2,4,7-triene → Benzosemibullvalene | Benzosemibullvalene | 0.069 (Direct Irradiation) | An example from a substituted system illustrating the efficiency of semibullvalene formation. |

| Benzobicyclo[4.2.0]octa-2,4,7-triene → Benzothis compound | Benzothis compound | 0.11 (Direct Irradiation) | Illustrates the competing formation of the COT skeleton from a valence isomer. |

Mechanistic Pathway of COT Photochemistry

The following diagram illustrates the key steps in the singlet photochemistry of COT, from initial excitation to the formation of major products via distinct conical intersections.

Experimental Protocol: Photochemical Synthesis of Semibullvalene from COT

This protocol describes a general procedure for the photochemical conversion of COT to semibullvalene.

-

Reactor Setup: A quartz immersion-well photoreactor is used, which allows for efficient irradiation and temperature control. The reactor consists of a central quartz well into which a medium-pressure mercury vapor lamp (e.g., 450W Hanovia) is placed. This well is submerged in the reaction solution contained within an outer flask. The entire apparatus is placed in a cooling bath (e.g., a Dewar flask filled with an isopropanol/dry ice slurry) to maintain a low reaction temperature, typically -60 to -20 °C, to minimize thermal side reactions.

-

Reaction Mixture: A dilute solution of freshly purified this compound (e.g., 0.1 M) in a suitable solvent like acetone or ether is prepared. The use of a photosensitizer may be required depending on the desired outcome, though direct irradiation is common for this transformation. The solution must be purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during irradiation to remove dissolved oxygen, which can quench the excited state or lead to photo-oxidation products.

-

Irradiation: The lamp is switched on, and the reaction is monitored over time. The progress can be followed by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Workup and Purification: Once the desired conversion is achieved, the lamp is turned off, and the solvent is removed under reduced pressure at low temperature. The resulting residue, containing semibullvalene, unreacted COT, and other photoproducts, is then purified. Column chromatography on silica gel or alumina at low temperature is a common method for isolating semibullvalene.

-

Characterization: The structure and purity of the isolated semibullvalene are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Thermal Reactivity of this compound

Under thermal conditions, COT undergoes concerted, pericyclic reactions to interconvert with its valence isomers. These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and are fundamentally different from the radical pathways of photochemistry.

Key Thermal Transformations

The two primary thermal processes for COT are:

-

Valence Isomerization to Bicyclo[4.2.0]octa-2,4,7-triene (BOT): This is a reversible 6π-electron electrocyclic ring closure. At room temperature, the equilibrium lies heavily on the side of COT, but BOT is a thermally accessible and significant isomer.

-

Bond Shifting and Ring Inversion: COT exists in a dynamic equilibrium between two equivalent tub conformations. The interconversion between these tubs occurs via a planar transition state and involves the simultaneous shifting of double and single bonds, a process analogous to a Cope rearrangement.

Quantitative Thermal Data

The rates of thermal reactions are dictated by their activation barriers. The key kinetic and thermodynamic parameters for COT's thermal reactivity are summarized below.

| Thermal Reaction | Parameter | Value | Units |

| COT ⇌ Bicyclo[4.2.0]octa-2,4,7-triene | ΔH°(reaction) | +7.6 | kcal/mol |

| Bicyclo[4.2.0]octa-2,4,7-triene → COT | Activation Enthalpy (ΔH‡) | ~26-28 | kcal/mol |

| COT Bond Shift | Activation Energy (ΔE) | 10.62 | kcal/mol |

| COT Bond Shift | Activation Enthalpy (ΔH‡) | 10.0 | kcal/mol |

| COT Bond Shift | Activation Entropy (ΔS‡) | -9.7 | e.u. |

(Data sourced from references[6])

Mechanistic Pathway of COT Thermal Isomerization

The diagram below illustrates the thermal equilibrium between COT and its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BOT), proceeding through a pericyclic transition state.

Experimental Protocol: Thermal Isomerization of COT

This protocol outlines a general procedure for studying the thermal equilibrium between COT and its isomers.

-

Sample Preparation: A solution of purified COT is prepared in a high-boiling, inert solvent (e.g., p-xylene, decane) in an NMR tube. The concentration is typically in the range of 0.1-0.5 M. For kinetic studies, an internal standard can be added. The NMR tube is then sealed under vacuum or an inert atmosphere to prevent oxidation at high temperatures.

-

Heating and Monitoring: The sealed NMR tube is placed in a thermostatically controlled oil bath or a specialized NMR probe capable of high-temperature operation. The reaction is monitored by acquiring ¹H NMR spectra at regular intervals. The relative concentrations of COT and bicyclo[4.2.0]octa-2,4,7-triene are determined by integrating their characteristic signals.

-

Kinetic Analysis: To determine the activation parameters, the experiment is repeated at several different temperatures. The rate constants (k) for the forward and reverse reactions are calculated from the concentration vs. time data. An Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T) is then constructed to determine the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

-

Product Isolation (Preparative Scale): For preparative work, a larger scale reaction is run in a flask equipped with a reflux condenser under an inert atmosphere. After heating for the desired time, the mixture is cooled, and the products are isolated by fractional distillation or preparative gas chromatography.

Relevance in Drug Development

The unique structural and electronic properties of COT have been leveraged in medicinal chemistry. COT and its derivatives can serve as effective bioisosteres for phenyl rings. Replacing a phenyl group with a COT moiety can significantly alter a drug candidate's metabolic stability, solubility, and binding interactions without drastically changing its overall size and shape. This strategy has proven successful in modulating the activity of known pharmaceuticals and agrochemicals, demonstrating that the complementarity between strained cage systems (like cubane) and unsaturated rings (like COT) provides a powerful toolkit for bioactive molecule discovery.[3][4]

Conclusion

This compound possesses a dualistic chemical nature, with distinct and predictable reactivity under photochemical and thermal stimuli. Its photochemical pathways are characterized by complex rearrangements through conical intersections to yield strained valence isomers like semibullvalene. In contrast, its thermal behavior is dominated by concerted, pericyclic reactions, primarily the reversible electrocyclization to bicyclo[4.2.0]octa-2,4,7-triene and a rapid bond-shifting equilibrium. A thorough understanding of these fundamental transformations, supported by quantitative kinetic and quantum yield data, is essential for leveraging COT as a versatile tool in organic synthesis and for the rational design of novel therapeutics.

References

An In-depth Technical Guide to the Aromaticity and Stability of the Cyclooctatetraene Dianion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatetraene (COT) presents a classic case study in the principles of aromaticity. While the neutral molecule, with its 8 π-electrons, adopts a non-planar, non-aromatic tub-shaped conformation to avoid anti-aromatic destabilization, its reduction to the this compound dianion (COT²⁻) results in a dramatic structural and electronic transformation. This guide provides a comprehensive technical overview of the COT²⁻, exploring the theoretical underpinnings of its stability, the experimental evidence confirming its aromatic character, and the computational analyses that quantify its properties. Detailed experimental protocols, structured data tables for quantitative comparison, and logical diagrams are provided to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

Theoretical Framework: From Non-Aromatic to Aromatic

The concept of aromaticity is fundamental to understanding the stability and reactivity of many cyclic organic molecules. According to Hückel's rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses a specific number of π-electrons, namely 4n+2 , where 'n' is a non-negative integer.[1][2]

-

This compound (COT): The neutral COT molecule has 8 π-electrons. If it were to adopt a planar conformation, it would conform to the 4n rule (with n=2), making it an anti-aromatic and highly unstable system.[3][4] To avoid this destabilization, COT exists in a non-planar, tub-shaped geometry, which prevents continuous overlap of the p-orbitals.[5][6] This lack of planarity renders the molecule non-aromatic, and it behaves chemically like a typical cyclic polyene.[7][8]

-

This compound Dianion (COT²⁻): The addition of two electrons to the COT π-system, typically through reduction by alkali metals, forms the dianion, C₈H₈²⁻. This species contains 10 π-electrons . This electron count satisfies Hückel's rule for aromaticity (4n+2, with n=2).[3][4] The immense energetic benefit of achieving aromatic stabilization provides the driving force for the molecule to overcome any inherent angle strain and adopt a planar conformation.[9] This transformation from a non-aromatic, tub-shaped molecule to a planar, aromatic dianion is a cornerstone example of Hückel's rule in action.

Experimental Protocols and Evidence

The aromatic nature of the COT dianion is not merely theoretical; it is substantiated by robust experimental evidence.

Synthesis of Dilithium this compound Dianion

A common method for preparing the COT dianion involves the reduction of this compound with an alkali metal. The following protocol is adapted from studies on the transformation of 1,5-cyclooctadiene, which proceeds through the COT dianion intermediate.[10]

Objective: To synthesize dilithium this compound dianion (as its TMEDA complex) from 1,5-cyclooctadiene.

Materials:

-

1,5-cyclooctadiene (COD)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous hexanes (solvent)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

NMR tube

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of 1,5-cyclooctadiene (1 equivalent) in anhydrous hexanes in a 5 mm NMR tube to a final concentration of approximately 0.5 M.

-

To this solution, add 3 equivalents of TMEDA.

-

Slowly, at room temperature, add 3 equivalents of n-BuLi in hexanes to the reaction mixture.

-

The reaction is typically monitored over time. The conversion of COD to the dilithium this compound dianion complex (Li₂COT·TMEDA₂) can be followed by No-D ¹H NMR spectroscopy.[10] The half-life for the consumption of COD under these conditions is approximately 60 minutes.[10]

-

The resulting dianion solution can be used for subsequent reactions or characterization. Oxidation of the dianion can yield this compound.[10]

Spectroscopic and Structural Data

The most compelling evidence for the aromaticity of COT²⁻ comes from NMR spectroscopy and X-ray crystallography, which reveal a highly symmetric, planar structure with a characteristic diatropic ring current.

¹H NMR Spectroscopy: In a non-aromatic system like neutral COT, the olefinic protons resonate in the typical alkene region (~5.7 ppm).[6][11] In contrast, the protons on the aromatic COT²⁻ ring experience a strong diatropic ring current, which deshields them significantly. This results in a single, sharp resonance at a much higher chemical shift, confirming the equivalence of all eight protons in a delocalized system.

¹³C NMR Spectroscopy: Similarly, the planarity and D₈h symmetry of the dianion mean that all eight carbon atoms are chemically equivalent. This leads to a single peak in the ¹³C NMR spectrum, a stark contrast to the spectrum of the tub-shaped neutral COT.

X-ray Crystallography: Structural analysis of salts like dipotassium cyclooctatetraenide (K₂C₈H₈) confirms the theoretical predictions. The data show a planar, regular octagonal C₈ ring with uniform C-C bond lengths, intermediate between those of a typical single and double bond. This bond length equalization is a hallmark of a delocalized aromatic system.

Data Presentation: Quantitative Comparison

The structural and spectroscopic differences between COT and its dianion are summarized below.

Table 1: Comparison of Structural and Spectroscopic Properties

| Property | This compound (COT) | This compound Dianion (COT²⁻) | Reference(s) |

| π-Electron Count | 8 (4n system) | 10 (4n+2 system) | [3][4] |

| Geometry | Non-planar (Tub-shaped, D₂d) | Planar (D₈h) | [5][6][12] |

| C-C Bond Lengths (Å) | Alternating (~1.34 & ~1.48 Å) | Equalized (~1.416 Å) | [13] |

| ¹H NMR Chemical Shift (δ) | ~5.7 ppm | ~6.7-7.1 ppm (Varies with counter-ion) | [11][14] |

| ¹³C NMR Chemical Shift (δ) | ~131 ppm | ~92.7 ppm (for K₂C₈H₈) | N/A |

Computational Analysis and Aromaticity Indices

Modern computational chemistry provides powerful tools to quantify aromaticity. For the COT²⁻, these calculations corroborate the experimental findings.

-

Aromatic Stabilization Energy (ASE): The ASE is the energy by which a cyclic conjugated compound is more stable than its hypothetical acyclic analogue. The COT²⁻ possesses a substantial ASE, estimated to be around 25 kcal/mol, which approaches the ASE of benzene (~33 kcal/mol).[12][13] This favorable stabilization energy is a direct result of its 10 π-electron aromaticity, though it is partially offset by the Coulombic repulsion between the two negative charges.[12][13]

-

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated at the center of a ring. Aromatic systems exhibit a diatropic ring current that opposes the external magnetic field, resulting in a negative NICS value (shielding). Antiaromatic systems have positive NICS values (deshielding). The non-aromatic, tub-shaped COT has a small positive NICS(0) value of +3.0.[6] In contrast, the planar COT²⁻ exhibits significantly negative NICS values, confirming its strong aromatic character.

Table 2: Calculated Aromaticity and Stability Data for COT²⁻

| Parameter | Value | Significance | Reference(s) |

| Aromatic Stabilization Energy (ASE) | ~25 kcal/mol | High stabilization, approaching that of benzene | [12][13] |

| Thermodynamic State (in isolation) | Resonance state, unstable | Coulomb repulsion swamps ASE | [12][13] |

| Thermodynamic State (as Na₂COT) | Thermodynamically stable | Counter-ions compensate for charge repulsion | [12][13] |

| NICS(0) of Neutral COT (D₂d) | +3.0 | Indicates non-aromatic character | [6] |

Conclusion

References

- 1. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Hückel's rule - Wikipedia [en.wikipedia.org]

- 3. brainly.in [brainly.in]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]

- 9. organic chemistry - Why is this compound non planar but the cyclooctatetraenide anion planar? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. An experimental estimate of the relative aromaticity of the this compound dianion by fusion to dimethyldihydropyrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An Introductory Review of Cyclooctatetraene Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organometallic chemistry of cyclooctatetraene (COT), a versatile ligand that has played a significant role in the development of coordination chemistry. This document covers the synthesis, structure, bonding, and reactivity of key this compound metal complexes, with a focus on providing detailed experimental protocols and quantitative data to aid in research and development.

Introduction to this compound and its Dianion